5-[4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol is a complex organic compound notable for its potential applications in medicinal chemistry and materials science. This compound features a unique structure that incorporates multiple functional groups, making it a subject of interest in various chemical and biological studies. Its synthesis typically involves multi-step organic reactions, often requiring specific reagents and conditions to achieve the desired product.
The compound can be synthesized through various organic chemistry methods, primarily involving the condensation of specific aromatic aldehydes and amines. It has been referenced in several chemical databases and literature, indicating its relevance in both academic and industrial research contexts.
This compound belongs to the class of phenolic compounds, characterized by the presence of hydroxyl groups attached to aromatic rings. It also contains methoxy groups, further categorizing it within the broader family of methoxy-substituted phenols.
The synthesis of 5-[4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol typically follows a multi-step process:
The molecular formula of 5-[4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol is C21H28O5.
| Property | Value |
|---|---|
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 5-[4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol |
| InChI | InChI=1S/C21H28O5/c1-13(8-15-6-7-19(24-3)17(22)10-15)14(2)9-16-11-18(23)21(26-5)20(12-16)25-4/h6-7,10-14,22-23H,8-9H2,1-5H3 |
| InChI Key | AYPLZNRYBLNHNZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC1=CC(=C(C=C1)OC)O)C(C)CC2=CC(=C(C(=C2)OC)OC)O |
The structural complexity includes multiple hydroxyl and methoxy groups that contribute to its chemical properties and reactivity.
5-[4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol can undergo several chemical reactions:
The reactions yield various products such as quinones from oxidation and substituted phenols from substitution reactions.
The mechanism of action of 5-[4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol involves several biological pathways:
The compound is expected to exhibit typical physical properties associated with phenolic compounds:
Key chemical properties include:
5-[4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol has several scientific applications:
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7